
Dioctyltin bis(lauryl maleate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dioctyltin bis(lauryl maleate) is an organotin compound with the molecular formula C48H88O8Sn and a molecular weight of 911.918 g/mol . It is a derivative of dioctyltin, where two lauryl maleate groups are attached to the tin atom. This compound is known for its applications in various industrial processes, particularly as a catalyst and stabilizer.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dioctyltin bis(lauryl maleate) can be synthesized by reacting dioctyltin oxide with lauryl maleate in the presence of an inert aliphatic hydrocarbon solvent . The reaction typically involves heating the mixture to facilitate the formation of the desired product. The reaction conditions include maintaining the solvent in the liquid phase during the recovery process to ensure high purity of the final product .
Industrial Production Methods
On an industrial scale, organotin compounds like dioctyltin bis(lauryl maleate) are often prepared by alkylation of tin tetrachloride (SnCl4) with organo-magnesium or -aluminum compounds . This method is preferred due to its efficiency and cost-effectiveness. The resulting product is then purified and crystallized to obtain high-purity dioctyltin bis(lauryl maleate).
Analyse Des Réactions Chimiques
Types of Reactions
Dioctyltin bis(lauryl maleate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of tin.
Reduction: Reduction reactions can convert the tin atom to a lower oxidation state.
Substitution: The lauryl maleate groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives .
Applications De Recherche Scientifique
Dioctyltin bis(lauryl maleate) has several scientific research applications, including:
Chemistry: It is used as a catalyst in esterification and transesterification reactions. Its catalytic properties make it valuable in the synthesis of various organic compounds.
Industry: Dioctyltin bis(lauryl maleate) is widely used as a stabilizer in the production of polyvinyl chloride (PVC) and other polymers. It helps improve the thermal stability and durability of these materials.
Mécanisme D'action
The mechanism by which dioctyltin bis(lauryl maleate) exerts its effects involves its interaction with molecular targets such as enzymes and other proteins . The tin atom in the compound can form coordination bonds with various ligands, influencing the activity of these molecular targets. This interaction can lead to changes in the structure and function of the target molecules, thereby exerting the compound’s effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dioctyltin oxide (DOTO): Used as a catalyst and stabilizer in various industrial processes.
Dioctyltin dichloride (DOTC): Known for its applications in the production of PVC and other polymers.
Dibutyltin dilaurate (DBTDL): Commonly used as a catalyst in coatings and adhesives.
Uniqueness
Dioctyltin bis(lauryl maleate) is unique due to its specific structure, which includes two lauryl maleate groups attached to the tin atom. This structure imparts distinct catalytic and stabilizing properties, making it particularly effective in certain industrial applications .
Propriétés
Numéro CAS |
7324-77-8 |
|---|---|
Formule moléculaire |
C48H88O8Sn |
Poids moléculaire |
911.9 g/mol |
Nom IUPAC |
4-O-[[(Z)-4-dodecoxy-4-oxobut-2-enoyl]oxy-dioctylstannyl] 1-O-dodecyl (Z)-but-2-enedioate |
InChI |
InChI=1S/2C16H28O4.2C8H17.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-14-20-16(19)13-12-15(17)18;2*1-3-5-7-8-6-4-2;/h2*12-13H,2-11,14H2,1H3,(H,17,18);2*1,3-8H2,2H3;/q;;;;+2/p-2/b2*13-12-;;; |
Clé InChI |
OWDPVSGEPJRRNV-NUJFUEHTSA-L |
SMILES isomérique |
CCCCCCCCCCCCOC(=O)/C=C\C(=O)O[Sn](OC(=O)/C=C\C(=O)OCCCCCCCCCCCC)(CCCCCCCC)CCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCOC(=O)C=CC(=O)O[Sn](CCCCCCCC)(CCCCCCCC)OC(=O)C=CC(=O)OCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


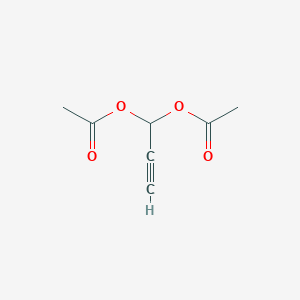

![7-Allyl-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13775058.png)
![2,2,2-Trichloro-1-(1-methyl-1,2-diazaspiro[2.5]octan-2-yl)ethanol](/img/structure/B13775065.png)
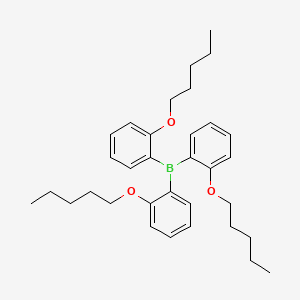
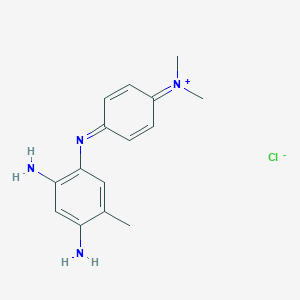
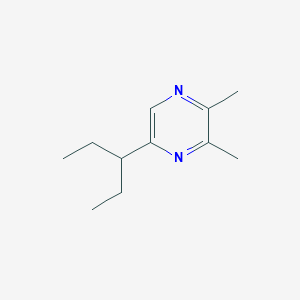
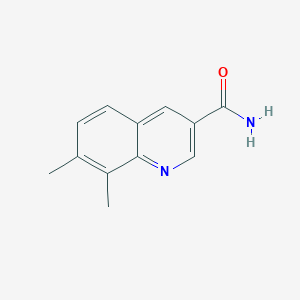
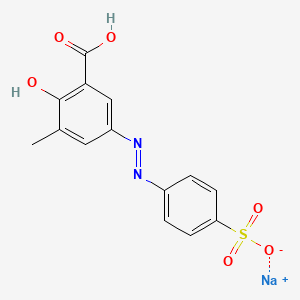
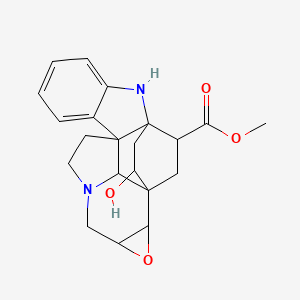
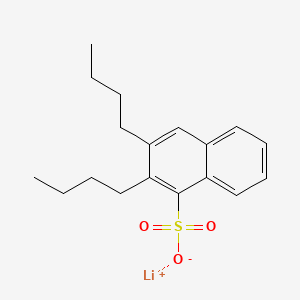
![2-[2-(heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl]ethyl oleate mono(hydroxyacetate)](/img/structure/B13775117.png)
![1,2-Bis(4-chlorophenyl)-2-[ethyl(2-hydroxyethyl)amino]ethanol;hydrochloride](/img/structure/B13775122.png)

